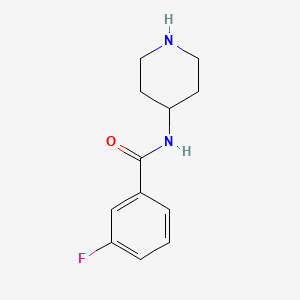

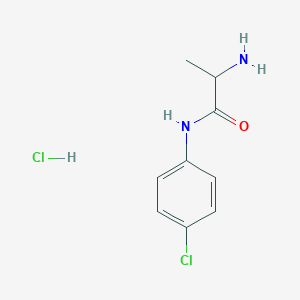

3-fluoro-N-(piperidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-N-(piperidin-4-yl)benzamide is a chemical compound with the molecular formula C12H15FN2O and a molecular weight of 222.26 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a solid at room temperature with a predicted melting point of 152.49°C and a boiling point of approximately 376.9°C at 760 mmHg .

Mecanismo De Acción

Target of Action

Similar compounds with a piperidine nucleus have been found to interact with various receptors and enzymes, including serotonergic and dopaminergic receptors .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding and pi-pi interactions . This interaction could lead to changes in the conformation or function of the target, thereby exerting its effects.

Biochemical Pathways

Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its predicted melting point of 15249°C and boiling point of 3769°C at 760 mmHg, suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to exhibit antibacterial activity, suggesting that 3-fluoro-n-(piperidin-4-yl)benzamide may also have antimicrobial effects .

Análisis Bioquímico

Biochemical Properties

3-fluoro-N-(piperidin-4-yl)benzamide is a solid substance with a predicted melting point of 152.49°C and a boiling point of approximately 376.9°C at 760 mmHg . Its density is predicted to be around 1.2 g/cm3 .

Cellular Effects

Related compounds have shown significant inhibitory bioactivity in HepG2 cells .

Molecular Mechanism

Related compounds have been found to exhibit various biological activities, such as antimicrobial and antiproliferative effects .

Temporal Effects in Laboratory Settings

Related compounds have been synthesized with yields ranging from 55% to 92% in relatively short reaction times .

Métodos De Preparación

The synthesis of 3-fluoro-N-(piperidin-4-yl)benzamide typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions . The reaction is facilitated by various halogen derivatives, and the target product is obtained with yields ranging from 55% to 92% . The structure of the synthesized compound is confirmed using 1H and 13C NMR and mass spectra

Análisis De Reacciones Químicas

3-Fluoro-N-(piperidin-4-yl)benzamide undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include halogen derivatives and piperidine-4-carboxylic acid . The major products formed from these reactions are typically derivatives of the original compound, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole .

Aplicaciones Científicas De Investigación

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a biochemical for proteomics research . Additionally, derivatives of this compound have shown antibacterial activity, making it a potential candidate for the development of new antimicrobial agents . The compound’s structure allows for modifications that can enhance its biological activity, making it a valuable tool in medicinal chemistry .

Comparación Con Compuestos Similares

3-Fluoro-N-(piperidin-4-yl)benzamide can be compared to other piperidine derivatives, such as N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole . These compounds share similar structural features but may differ in their biological activities and applications. For instance, while this compound is primarily used in proteomics research, other piperidine derivatives have been explored for their potential as antimicrobial agents . The unique combination of a fluorine atom and a piperidine moiety in this compound may contribute to its distinct properties and applications.

Propiedades

IUPAC Name |

3-fluoro-N-piperidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-3,8,11,14H,4-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMMEPFBBQOIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)

![3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2772825.png)

![N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2772826.png)

![1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2772827.png)

![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)

![2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2772830.png)

![4-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2772833.png)

![2-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B2772839.png)